molecular formula C10H16N2O B8640612 [2-Isopropoxy-6-methyl-3-pyridyl]methanamine

[2-Isopropoxy-6-methyl-3-pyridyl]methanamine

Cat. No.: B8640612
M. Wt: 180.25 g/mol
InChI Key: AMLMWIFRNHCWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Isopropoxy-6-methyl-3-pyridyl]methanamine is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(6-methyl-2-propan-2-yloxypyridin-3-yl)methanamine

InChI

InChI=1S/C10H16N2O/c1-7(2)13-10-9(6-11)5-4-8(3)12-10/h4-5,7H,6,11H2,1-3H3

InChI Key

AMLMWIFRNHCWTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)CN)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The nitrile 32a (1.25 g, 7.12 mmol) solubilized in Et2O (20 mL) and THF (10 mL) was added in small portion to a mixture of LiAlH4 (0.54 g, 2 mol eq) in Et2O (50 mL) stirred at 0° C. Then the mixture was stirred at room temperature overnight. The excess of LiAlH4 was decomposed by water addition at 0° C., the solid formed was filtered, washed with Et2O and the filtrate was separated. The organic phase was anhydrified over Na2SO4 and evaporated to dryness to obtain 33a as yellow oil (1.14 g, 6.35 mmol, 89% Yield) used without further purification.
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Yield
89%

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